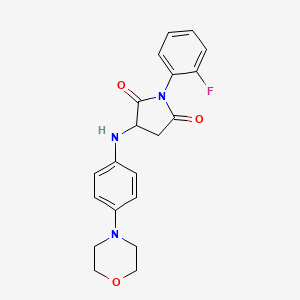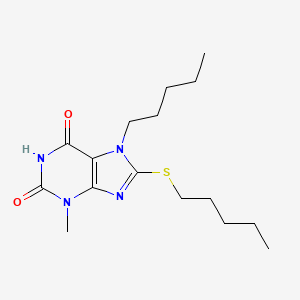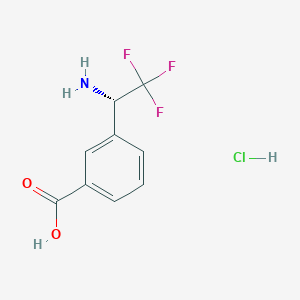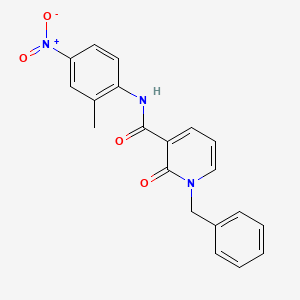
Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated pyrrolidine derivative. Pyrrolidine rings are commonly used in medicinal chemistry due to their unique structural properties, which allow for the exploration of pharmacophore space and contribute to the stereochemistry of molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate typically involves the diastereoselective hydrogenation of a suitable precursor. One method involves the use of a Mandyphos/rhodium complex-catalyzed hydrogenation . The reaction conditions are carefully controlled to ensure high diastereoselectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule due to its fluorinated pyrrolidine structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can bind to various proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect multiple pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate: Another pyrrolidine derivative with similar structural features.
Ethyl (2R,4R)-5-(1,1’-biphenyl)-4-amino-2-methylpentanoate: A compound with a different substituent but similar stereochemistry.
Uniqueness: Ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to target proteins, making it a valuable molecule in drug discovery .
Properties
IUPAC Name |
ethyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h5-6,9H,2-4H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDIYVDGPRPFPX-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](CN1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methoxyphenyl)sulfanyl]-5-nitrobenzenecarbonitrile](/img/structure/B3004196.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)



![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3004215.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)
